molecular formula C9H14N2 B15310358 Methyl[2-(pyridin-2-yl)propan-2-yl]amine

Methyl[2-(pyridin-2-yl)propan-2-yl]amine

Cat. No.: B15310358
M. Wt: 150.22 g/mol
InChI Key: BNBIFCUPKFVQJA-UHFFFAOYSA-N
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Description

Methyl[2-(pyridin-2-yl)propan-2-yl]amine is an organic compound that features a pyridine ring attached to a propan-2-yl group with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(pyridin-2-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyridine ring and the methylamine group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylpropan-2-amine

InChI

InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3

InChI Key

BNBIFCUPKFVQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)NC

Origin of Product

United States

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